5-Amino-2-fluorophenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-amino-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACESYPDXQDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Medicinal Chemistry and Drug Discovery Research
Building Block for Biologically Active Molecules
5-Amino-2-fluorophenylacetic acid is categorized as a building block for protein degraders. nih.gov This application is part of a therapeutic strategy known as Targeted Protein Degradation (TPD). TPD utilizes specially designed molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell. nih.govrevvity.com
PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a linker. revvity.com One end binds to the target protein of interest (the one causing disease), and the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. nih.gov By bringing the target protein and the E3 ligase together, the PROTAC induces the cell to "tag" the target protein for destruction by the proteasome. researchgate.netnih.gov
The utility of this compound in this context lies in its structure. The amino and carboxylic acid groups provide reactive handles for incorporating it into the linker or ligand portions of a PROTAC molecule during synthesis. The fluorinated phenylacetic acid core can serve as a rigid or semi-rigid scaffold, helping to achieve the optimal orientation and distance required for the formation of the crucial ternary complex (E3 ligase-PROTAC-target protein). nih.gov The fluorine atom can also enhance metabolic stability and binding affinity of the final molecule.
Radiopharmaceutical Precursors (by analogy with fluorinated amino acids)
While this compound itself is not a documented radiopharmaceutical, its structure as a fluorinated amino acid analogue makes it a candidate for investigation as a precursor for Positron Emission Tomography (PET) imaging agents.
PET is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. nih.govnih.gov For cancer imaging, radiotracers are often designed to accumulate in tumor cells. One successful strategy involves using amino acids labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). google.com Many tumors exhibit increased rates of amino acid transport and metabolism to support their rapid growth, causing them to accumulate ¹⁸F-labeled amino acids at a higher rate than surrounding healthy tissue. google.com This difference in uptake allows for clear visualization of the tumor.
Established Research Findings:
¹⁸F-FDG: The most common PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose, targets the high glucose metabolism of tumors. However, it can also accumulate in inflammatory tissues, sometimes limiting its specificity. nih.gov
¹⁸F-Labeled Amino Acids: Tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) have been developed as alternatives that show high tumor uptake but lower accumulation in inflammatory lesions, making them particularly useful for brain tumor imaging. google.comresearchgate.net
Synthesis: The development of ¹⁸F-labeled tracers requires synthetic precursors that can be efficiently and rapidly fluorinated with ¹⁸F, which has a short half-life of approximately 110 minutes. researchgate.net
By analogy, this compound could serve as a non-radioactive ("cold") standard and precursor for the synthesis of its ¹⁸F-labeled counterpart. If 5-Amino-2-[¹⁸F]fluorophenylacetic acid were synthesized, it could be evaluated as a novel PET tracer. Researchers would investigate its uptake mechanism, tumor specificity, and clearance properties to determine its potential for imaging various cancers, similar to how other novel fluorinated amino acids are assessed. nih.govnih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of organic molecules.
The amino (-NH2) and fluoro (-F) substituents on the phenyl ring of 5-Amino-2-fluorophenylacetic acid are expected to significantly influence its chemical reactivity. The amino group is a strong electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine atom is an electron-withdrawing group via induction due to its high electronegativity, but a weak electron-donating group through resonance.
The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions and influences the acidity of the carboxylic acid group. Computational studies on substituted arenes have shown that the presence and position of electron-donating and electron-withdrawing groups dictate the reaction pathways. For example, in the synthesis of N-aryl-2,2′-biindoles, the electronic nature of substituents on fluoroarenes was found to be a key factor in the reaction's success. acs.org Theoretical investigations can quantify these substituent effects by calculating properties such as molecular electrostatic potential surfaces and frontier molecular orbital energies.
Table 1: Illustrative Substituent Effects on the Electronic Properties of a Phenylacetic Acid Scaffold
| Substituent at C5 | Substituent at C2 | Predicted Effect on Ring Activation (relative to Phenylacetic Acid) | Predicted Effect on Carboxylic Acid pKa (relative to Phenylacetic Acid) |
| -NH2 | -F | Activating | Increase (less acidic) |
| -H | -H | Neutral | Neutral |
| -NO2 | -H | Deactivating | Decrease (more acidic) |
| -H | -Cl | Deactivating | Decrease (more acidic) |
This table is for illustrative purposes to demonstrate the expected electronic effects of substituents and is not based on direct experimental or computational data for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are pivotal in understanding how a molecule like this compound might interact with biological systems and to explore its conformational landscape.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates. For a molecule like this compound, docking studies could predict its binding mode within a specific enzyme or receptor active site. Key interactions, such as hydrogen bonds involving the amino and carboxylic acid groups, and halogen bonds involving the fluorine atom, can be identified. For example, in studies of other small molecule inhibitors, molecular docking has been used to rationalize their biological activity and guide the synthesis of more potent analogs. nih.gov While no specific docking studies for this compound have been published, the general methodology would involve placing the molecule into the binding site of a target protein and scoring the different poses based on a force field.
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and their relative energies. For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, will lead to different spatial arrangements of the functional groups.
Theoretical studies on similar molecules, such as α-cyano-α-fluorophenylacetic acid methyl ester, have utilized DFT and MP2 calculations to investigate conformational preferences. acs.orgacs.org These studies revealed that the relative orientation of the fluorine and carbonyl groups is governed by subtle hyperconjugative interactions. acs.org Such analyses can provide insight into the likely low-energy shapes of this compound in solution, which is critical for understanding its interaction with chiral environments like protein binding sites.
Future Research Directions and Emerging Paradigms
Expansion of Asymmetric Synthesis Methodologies
The production of single-enantiomer drugs is crucial, as often only one of a molecule's two mirror-image forms is therapeutically active. Future research will focus on expanding the toolbox of asymmetric synthesis methods to produce enantiomerically pure 5-Amino-2-fluorophenylacetic acid and its derivatives.
A significant area of development is the use of chiral catalysts. nih.govbeilstein-journals.orgnih.gov Chiral nickel(II) complexes, for example, have shown great promise in the stereoselective synthesis of various fluorinated amino acids. beilstein-journals.orgnih.gov These complexes act as templates, directing the reaction to favor the formation of one enantiomer over the other. beilstein-journals.orgnih.gov Researchers are working to design new and more efficient chiral ligands for these metal catalysts to improve enantioselectivity and reaction yields. nih.gov The table below summarizes the performance of various catalytic systems in the asymmetric synthesis of amino acids, highlighting the potential for achieving high enantiomeric excess (ee).
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Ni(II) Complex | Alkylation | Alanine derivative | >99% | nih.gov |
| Chiral Lithium Amide | Alkylation | Phenylacetic acid | 91-98% | nih.gov |
| Quinine Derivative | nih.govthe-innovation.org-Proton Shift | β,β-difluoro-α-imine amide | 95% | nih.gov |
| Chiral Phosphoric Acid | Fluorination | 2-Naphthol | High | researchgate.net |
| Transaminase (Halhy) | Amination | α-keto acids | >99% | mdpi.com |
Enzymatic approaches are also gaining traction as a green and highly selective alternative to traditional chemical synthesis. the-innovation.org Transaminases, for instance, can catalyze the asymmetric synthesis of D-amino acids from α-keto acids with excellent enantiomeric excess and yields. mdpi.com Future work will likely involve screening for novel enzymes with tailored substrate specificities and reaction conditions to produce this compound and its analogues. the-innovation.orgmdpi.com Furthermore, photoredox catalysis is emerging as a powerful tool for the asymmetric synthesis of unnatural amino acids, offering a redox-neutral process with high atom economy. rsc.org
Exploration of Novel Bioactive Derivatives and Therapeutic Modalities
The core structure of this compound provides a versatile scaffold for the development of new bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. beilstein-journals.orgnih.gov Future research will focus on synthesizing and screening libraries of novel derivatives to identify compounds with potential therapeutic applications in various disease areas.
The introduction of fluorinated motifs into peptides and proteins can significantly alter their properties, such as hydrophobicity and folding. beilstein-journals.orgnih.gov This opens up possibilities for designing peptides with improved stability and cell permeability. beilstein-journals.orgnih.gov Researchers will likely explore the incorporation of this compound into peptide-based drugs to enhance their therapeutic profiles.
Furthermore, the development of derivatives is not limited to peptides. The synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has been accomplished using organocatalysis, providing access to a diverse range of functionalized compounds. nih.gov These new chemical entities can be screened for a wide range of biological activities, potentially leading to the discovery of first-in-class drugs for various therapeutic targets.
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The discovery of novel drug candidates from large chemical libraries is a time-consuming and expensive process. The integration of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize this field. In the context of this compound, HTS can be employed to rapidly screen libraries of its derivatives against a multitude of biological targets.
AI and machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds. This in silico screening allows researchers to prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. For instance, AI can be used to predict the binding affinity of novel this compound derivatives to a specific protein target or to forecast their absorption, distribution, metabolism, and excretion (ADME) properties.
Development of Advanced Analytical Techniques for Characterization
As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes paramount. This is particularly true for chiral molecules, where the separation and quantification of individual enantiomers are essential.
Future research in this area will focus on the development of more efficient and sensitive chiral chromatography methods. This includes the design of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC) that can effectively separate the enantiomers of this compound and its derivatives.
In addition to chromatographic techniques, spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) will continue to play a crucial role in the structural elucidation of new compounds. Advanced NMR techniques, for example, can provide detailed information about the three-dimensional structure of molecules in solution, while high-resolution mass spectrometry is indispensable for determining the exact molecular weight and elemental composition. The development of new analytical workflows that combine these techniques will be crucial for the unambiguous characterization of novel this compound derivatives.
Q & A
Advanced Research Question
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., fluorine at C2 vs. C4) and FT-IR for functional groups (carboxylic acid O–H stretch at 2500–3000 cm) .
- Purity Assessment : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) detects impurities <0.5% . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism; computational tools like Gaussian can model electronic environments to resolve ambiguities .
How do electronic effects of the amino and fluoro groups influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluoro group at C2 activates the phenyl ring for electrophilic substitution but deactivates the meta position (C5 amino group), limiting direct coupling. For Suzuki-Miyaura reactions, use Pd(OAc)/SPhos catalysts at 80°C to overcome steric hindrance . Comparative studies with 5-chloro analogs show lower reactivity due to reduced electron density at C2 .
What strategies mitigate discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often stem from assay conditions (e.g., pH, solvent polarity). Standardize protocols:
- Use phosphate-buffered saline (pH 7.4) for in vitro studies.
- Validate cell permeability via logP calculations (experimental vs. predicted using ChemAxon).
- Cross-reference with structurally similar compounds (e.g., 5-iodo derivatives) to contextualize activity trends .
How can computational modeling predict the compound’s interactions with enzymatic targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. For example, the carboxylic acid group forms hydrogen bonds with kinase active sites, while the fluoro group stabilizes hydrophobic pockets. Validate predictions with mutagenesis studies targeting predicted interaction residues .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Racemization occurs during high-temperature amination. Use asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) to retain enantiopurity. Monitor via chiral HPLC (Chiralpak AD-H column) and optimize reaction time to prevent back-epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
